molecular formula C23H18N2O5 B2779149 ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate CAS No. 500198-87-8

ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate

Cat. No.: B2779149
CAS No.: 500198-87-8
M. Wt: 402.406
InChI Key: ZJBVILULUKVMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones . The reaction conditions often involve heating the mixture in ethanol or acetonitrile for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can have different functional groups such as amines, thioureas, and hydrazones .

Comparison with Similar Compounds

Ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-2-30-23(29)15-9-11-16(12-10-15)24-19(26)13-25-21(27)17-7-3-5-14-6-4-8-18(20(14)17)22(25)28/h3-12H,2,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBVILULUKVMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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